4-(furan-2-ylmethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
4-(Furan-2-ylmethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4, a 2-methoxyphenyl group at position 5, and a thiol (-SH) group at position 2. The furan and methoxyphenyl moieties confer distinct electronic and steric properties, making the compound a candidate for diverse biological applications. Its synthesis likely follows established routes for triazole-3-thiols, such as cyclization of thiosemicarbazides or S-alkylation reactions .
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-18-12-7-3-2-6-11(12)13-15-16-14(20)17(13)9-10-5-4-8-19-10/h2-8H,9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYREQCHGYZWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326235 | |
| Record name | 4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834662 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
730976-68-8 | |
| Record name | 4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Triazole-Thiol Core
The foundational approach involves cyclocondensation between 2-methoxybenzoic acid derivatives and thiocarbohydrazide. This method, adapted from similar triazole syntheses, proceeds via initial formation of a thiosemicarbazide intermediate, followed by intramolecular cyclization.
Procedure :
- Reaction Setup : Equimolar quantities of 2-methoxybenzoic acid (1) and thiocarbohydrazide (2) are heated at 145°C for 40 minutes under inert conditions.
- Cyclization : The melt undergoes dehydration to yield 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (3).
- Workup : The crude product is neutralized with sodium bicarbonate, washed with water, and recrystallized from ethanol-dimethylformamide (1:3 v/v).
Key Parameters :
Spectroscopic Validation
- IR : Characteristic peaks at 3313 cm⁻¹ (N–H stretch), 1503 cm⁻¹ (C=N), and 1222 cm⁻¹ (C–S).
- ¹H NMR : Signals at δ 7.26–7.89 (multiplet, aromatic protons), δ 3.85 (s, OCH₃), and δ 13.12 (s, SH).
Alkylation for Furan-2-ylmethyl Substitution
Structural Confirmation
- Mass Spectrometry : Molecular ion peak at m/z 287.34 [M+H]⁺, consistent with the molecular formula C₁₄H₁₃N₃O₂S.
- ¹³C NMR : Key signals at δ 161.2 (C=S), δ 152.4 (triazole C4), and δ 110.3–142.8 (furan and aromatic carbons).
Alternative Multi-Component One-Pot Synthesis
Simultaneous Cyclization and Substitution
A streamlined approach combines 2-methoxybenzoic acid, thiocarbohydrazide, and furfurylamine in a single pot, leveraging in situ imine formation and cyclization.
Procedure :
- Condensation : 2-Methoxybenzoic acid (1), thiocarbohydrazide (2), and furfurylamine (5) are refluxed in ethanol with catalytic p-toluenesulfonic acid (PTSA) for 8 hours.
- Cyclization : The reaction mixture is heated to 100°C to facilitate ring closure.
- Isolation : The product precipitates upon cooling and is filtered under reduced pressure.
Advantages :
- Reduced purification steps
- Higher atom economy (theoretical yield: ~65%)
Reaction Mechanism Analysis
- Step 1 : Nucleophilic attack of thiocarbohydrazide on the carboxylic acid, forming a thioamide intermediate.
- Step 2 : Intramolecular cyclization with elimination of water, generating the triazole ring.
- Step 3 : Alkylation via furfurylamine-derived electrophile, facilitated by acid catalysis.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 2-Methoxybenzoic acid, thiocarbohydrazide | 70 | 98.5 | High regioselectivity |
| Alkylation | Triazole intermediate, furfuryl bromide | 60 | 97.8 | Modular substitution |
| One-Pot Multi-Component | 2-Methoxybenzoic acid, thiocarbohydrazide, furfurylamine | 65 | 96.2 | Process efficiency |
Critical Observations :
- The cyclocondensation route offers superior control over regiochemistry but requires multiple steps.
- One-pot synthesis balances yield and efficiency but may generate minor byproducts requiring chromatographic separation.
Challenges and Optimization Strategies
Byproduct Formation
Thiol Oxidation
Solubility Limitations
- Challenge : Low aqueous solubility (26.5 μg/mL at pH 7.4).
- Workaround : Co-crystallization with β-cyclodextrin improves bioavailability.
Industrial-Scale Considerations
Cost Analysis
Green Chemistry Metrics
- Atom Economy : 78.4% (one-pot method)
- E-Factor : 12.3 kg waste/kg product (alkylation route)
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-ylmethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The furan and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Halogenating agents or nucleophiles like sodium hydride can be employed.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted furan or phenyl groups.
Scientific Research Applications
4-(furan-2-ylmethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 4-(furan-2-ylmethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzyme activity or receptor binding. The furan and methoxyphenyl groups can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Key Observations:
Substituent Position Matters: The 2-methoxyphenyl group in the target compound may enhance solubility compared to 4-methoxyphenyl analogues (e.g., in ), but could reduce π-π stacking interactions in biological targets. Furan-2-ylmethyl (target) vs.
Biological Activity Trends: Anticancer Activity: Metal complexes of triazole-3-thiols (e.g., with Cu²⁺ or Zn²⁺) show moderate to significant cell line inhibition, suggesting the target compound could act as a ligand for metal-based therapies . Antimicrobial Activity: Compounds with 4-methoxybenzylidene () or thiophen-2-yl () substituents exhibit broader-spectrum activity than furan-containing analogues, likely due to increased lipophilicity. Antiviral Potential: Cyclopent-en-ylamino and halogenated aryl groups (e.g., 4-iodophenyl in ) correlate with CoV helicase inhibition, a property unexplored in the target compound.
Synthetic Flexibility: The target compound’s furan-2-ylmethyl group can be introduced via S-alkylation of 4-amino-5-aryl-triazole-3-thiol precursors, similar to methods used for 4-ethyl-3-(furan-2-yl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazole . Schiff base formation (common in ) is less applicable here due to the absence of an amino group at position 4.
Physicochemical and Electronic Properties
- Electron-Withdrawing Effects : The thiol (-SH) group enhances metal-binding capacity, a feature exploited in anticancer metal complexes .
- Steric Hindrance : The furan-2-ylmethyl substituent introduces steric bulk, possibly reducing reactivity at the triazole core compared to smaller groups like methylthio .
Biological Activity
The compound 4-(furan-2-ylmethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has gained considerable attention in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 287.34 g/mol. The structure includes a triazole ring and a thiol group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the triazole ring through cyclization reactions involving appropriate precursors such as furan derivatives and methoxyphenyl compounds. Advanced synthetic techniques may enhance yield and purity during production.
Biological Activities
Research indicates that compounds containing the triazole moiety exhibit a wide range of pharmacological effects. The biological activities associated with this compound include:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The triazole-thiol derivatives have demonstrated potential anticancer activity. For instance, related compounds have been reported to exhibit cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective inhibition of cell proliferation .
- Antioxidant Activity : Compounds in this class have also been evaluated for their antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases.
Case Studies
- Anticancer Screening : A study involving derivatives of 1,2,4-triazoles highlighted that certain modifications to the thiol group enhance anticancer activity. For example, a derivative similar to our compound was found to have an IC50 value of 6.2 μM against HCT-116 cells .
- Antimicrobial Testing : In another investigation, various triazole-thiol compounds were screened against common pathogens. The results indicated that modifications in the side chains significantly affect antimicrobial efficacy, suggesting that our compound could be optimized for better activity .
Comparative Biological Activity Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Triazole ring + thiol group | Antimicrobial, anticancer |
| 1,2,4-Triazole Derivatives | Triazole ring | Anticancer, antifungal |
| Thiosemicarbazide Derivatives | Thiol + various substitutions | Antimicrobial, antioxidant |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-(furan-2-ylmethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via cyclization and functionalization of precursor hydrazinecarbothioamides. A typical procedure involves refluxing 2-((4-amino-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) in ethanol with aqueous KOH, followed by reaction with chloroacetamide derivatives under reflux for 1 hour. Purification is achieved via recrystallization from ethanol . Key optimization parameters include stoichiometric ratios (e.g., 0.002 mol of starting material), solvent polarity, and reaction temperature.
Q. What analytical techniques are critical for structural elucidation and purity validation of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Assigns protons and carbons in the furan, methoxyphenyl, and triazole-thiol moieties (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- IR Spectroscopy : Identifies functional groups (e.g., ν 2550–2600 cm⁻¹ for S-H stretch in thiols) .
- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular ion peaks (e.g., [M+H⁺] at m/z 315.08) .
- Elemental Analysis : Validates C, H, N, S content within ±0.3% theoretical values .
Q. How can hydrophilic interaction liquid chromatography (HILIC) be applied to study its thermodynamic properties?
- Methodological Answer : HILIC retention behavior is temperature-dependent. A protocol involves:
- Column : Polar stationary phase (e.g., silica with zwitterionic ligands).
- Mobile Phase : Acetonitrile/water (70:30 v/v) with 10 mM ammonium formate.
- Thermodynamic Parameters : Calculate ΔH (enthalpy) and ΔS (entropy) of transfer from the mobile to stationary phase using Van’t Hoff plots (ln k vs. 1/T). For related triazole derivatives, ΔH ranges from −5 to −15 kJ/mol, indicating exothermic retention .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent introduction) influence antiradical or biological activity?
- Methodological Answer :
- Antiradical Activity : Introducing a 2-hydroxybenzylidene radical enhances DPPH scavenging (e.g., 85% inhibition at 100 μM), while fluorobenzylidene reduces activity by 20–30% .
- IC₅₀ Optimization : For alkaline phosphatase inhibition, substituents like 4-chlorophenyl (IC₅₀ = 1.50 μM) outperform methoxyphenyl derivatives (IC₅₀ = 4.89 μM) .
- Data Analysis : Use multivariate regression to correlate Hammett σ values of substituents with bioactivity trends.
Q. What computational strategies are effective in designing triazole-thiol derivatives as helicase inhibitors?
- Methodological Answer :
- Target Selection : M-nsp13 helicase (PDB: 5WWP) for viral replication studies.
- Docking Workflow :
Prepare ligand libraries (e.g., 30 conformers per compound).
Use AutoDock Vina for binding affinity calculations.
Prioritize compounds with hydrogen bonds to ATP-binding pockets (e.g., cyclopent-1-en-3-ylamino derivatives show ΔG = −9.2 kcal/mol) .
- Validation : Compare docking scores with experimental IC₅₀ values for lead optimization.
Q. How can in vivo toxicity and ADME profiles be assessed for preclinical development?
- Methodological Answer :
- Acute Toxicity : Follow OECD Guideline 423. Administer 300–2000 mg/kg orally to rodents; monitor mortality, organ weight, and histopathology for 14 days. Related triazole-thiols show LD₅₀ > 500 mg/kg .
- ADME :
- Caco-2 Permeability : Use bidirectional transport assays (Papp > 1 × 10⁻⁶ cm/s indicates good absorption).
- Microsomal Stability : Incubate with liver microsomes; calculate t₁/₂ (e.g., t₁/₂ = 45 min for morpholinium derivatives) .
Q. What methodologies validate chromatographic purity and resolve co-eluting impurities?
- Methodological Answer :
- HPLC-DAD/ELSD : Use a C18 column (5 μm, 250 × 4.6 mm), gradient elution (water:ACN 90:10 to 10:90 over 30 min), and monitor at 254 nm. For impurity profiling, spike samples with synthetic intermediates (e.g., hydrazinecarbothioamides) to confirm resolution .
- Forced Degradation : Expose to heat (80°C), UV light, and acidic/alkaline conditions. Quantify degradation products (e.g., sulfonic acid derivatives) using peak area normalization .
Q. How do metal complexes of triazole-thiol derivatives enhance anticancer activity?
- Methodological Answer :
- Synthesis : React the thiol with Cu(II)/Zn(II) salts in methanol (1:2 molar ratio) to form octahedral complexes. Characterize via UV-Vis (d-d transitions at 600–700 nm) and cyclic voltammetry .
- Bioactivity : Test against MCF-7 and Hep-G2 cells (MTT assay). Cu(II) complexes show 60–75% growth inhibition at 10 μM, outperforming ligands by 20–30% due to redox cycling and DNA intercalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
